molecular formula C26H18N2O2Si B14383298 Bis(4-isocyanatophenyl)(diphenyl)silane CAS No. 88457-55-0

Bis(4-isocyanatophenyl)(diphenyl)silane

Cat. No.: B14383298
CAS No.: 88457-55-0
M. Wt: 418.5 g/mol
InChI Key: UEGAUUGQMMPWNV-UHFFFAOYSA-N
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Description

Bis(4-isocyanatophenyl)(diphenyl)silane is a chemical compound with the molecular formula C26H18N2O2Si It is a silane derivative characterized by the presence of two isocyanate groups attached to phenyl rings, which are further bonded to a diphenylsilane core

Preparation Methods

The synthesis of bis(4-isocyanatophenyl)(diphenyl)silane typically involves the reaction of diphenylsilane with 4-isocyanatophenyl derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield. Specific details on the reaction conditions and catalysts used can vary depending on the desired purity and scale of production .

Chemical Reactions Analysis

Bis(4-isocyanatophenyl)(diphenyl)silane undergoes various types of chemical reactions, including:

    Oxidation: The isocyanate groups can be oxidized to form corresponding urea derivatives.

    Reduction: Reduction reactions can convert the isocyanate groups to amines.

    Substitution: The phenyl rings can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Bis(4-isocyanatophenyl)(diphenyl)silane has several scientific research applications:

Mechanism of Action

The mechanism of action of bis(4-isocyanatophenyl)(diphenyl)silane involves the reactivity of its isocyanate groups. These groups can react with nucleophiles such as amines and alcohols to form urea and carbamate linkages, respectively. This reactivity is exploited in various applications, including polymerization and cross-linking reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present .

Comparison with Similar Compounds

Bis(4-isocyanatophenyl)(diphenyl)silane can be compared with other silane derivatives and isocyanate compounds:

    4,4’-Methylenebis(phenyl isocyanate): Similar in having two isocyanate groups but differs in the core structure.

    Diphenylsilane: Lacks the isocyanate groups, making it less reactive in certain applications.

    Tetramethylsilane: A simpler silane compound without phenyl or isocyanate groups, used primarily as a reference standard in NMR spectroscopy.

Properties

CAS No.

88457-55-0

Molecular Formula

C26H18N2O2Si

Molecular Weight

418.5 g/mol

IUPAC Name

bis(4-isocyanatophenyl)-diphenylsilane

InChI

InChI=1S/C26H18N2O2Si/c29-19-27-21-11-15-25(16-12-21)31(23-7-3-1-4-8-23,24-9-5-2-6-10-24)26-17-13-22(14-18-26)28-20-30/h1-18H

InChI Key

UEGAUUGQMMPWNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=C(C=C3)N=C=O)C4=CC=C(C=C4)N=C=O

Origin of Product

United States

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